molecular formula C14H11N3O4 B8213888 2,5-Dioxopyrrolidin-1-yl 3-(1H-pyrazol-1-yl)benzoate

2,5-Dioxopyrrolidin-1-yl 3-(1H-pyrazol-1-yl)benzoate

Cat. No.: B8213888
M. Wt: 285.25 g/mol
InChI Key: VNAJJQAECIHLJW-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(1H-pyrazol-1-yl)benzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a pyrazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-pyrazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)10-3-1-4-11(9-10)16-8-2-7-15-16/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAJJQAECIHLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-(1H-pyrazol-1-yl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the NHS ester group.

    Hydrolysis: The NHS ester can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Aqueous acidic or basic conditions are typically employed for hydrolysis.

    Coupling Agents: DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used in coupling reactions.

Major Products

    Amides: Formed through coupling reactions with amines.

    Carboxylic Acids: Resulting from hydrolysis of the NHS ester.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(1H-pyrazol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(1H-pyrazol-1-yl)benzoate primarily involves its reactivity as an NHS ester. The NHS ester group facilitates the formation of stable amide bonds with primary amines. This reactivity is exploited in various biochemical applications, such as protein conjugation and surface modification. The compound’s ability to form amide bonds is crucial for its role in drug delivery and biomolecule labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(1H-pyrazol-1-yl)benzoate is unique due to the presence of the pyrazole ring, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from other NHS esters that may not have the same range of applications or reactivity profiles.

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